D-Valsartan - 137862-87-4

D-Valsartan

Catalog Number: EVT-335078
CAS Number: 137862-87-4
Molecular Formula: C24H29N5O3
Molecular Weight: 435.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Valsartan is a synthetic compound classified as a nonpeptide angiotensin II receptor antagonist. [] In scientific research, valsartan is primarily employed for its ability to block the actions of angiotensin II, a hormone that plays a significant role in regulating blood pressure and fluid balance in the body.

Future Directions
  • Personalized Medicine: Investigating the influence of genetic polymorphisms, such as those in the bradykinin β2 receptor, on valsartan's efficacy could personalize treatment strategies for hypertension. []

Enalapril

  • Compound Description: Enalapril is a commonly prescribed angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. It works by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [, , , , , , , ]
  • Relevance: Enalapril and D-Valsartan (Valsartan) are both used in the treatment of hypertension and heart failure. While D-Valsartan directly blocks angiotensin II receptors, Enalapril inhibits the formation of angiotensin II. Both ultimately reduce the effects of the renin-angiotensin system (RAS). Studies have compared the efficacy and safety of Enalapril and D-Valsartan in treating these conditions. [, , , , , , , ]

Fosinopril

  • Compound Description: Fosinopril is another ACE inhibitor, similar in action and therapeutic applications to Enalapril. [, , , ]
  • Relevance: Like D-Valsartan, Fosinopril targets the RAS, but through a different mechanism (ACE inhibition). Studies have investigated the effects of combining Fosinopril and D-Valsartan in treating hypertension and renal fibrosis, exploring potential synergistic benefits. [, , , ]

Candesartan

  • Compound Description: Candesartan is an angiotensin II receptor blocker (ARB), similar to D-Valsartan. It selectively blocks the AT1 receptor subtype, preventing angiotensin II binding and its downstream effects. [, ]
  • Relevance: Candesartan shares the same mechanism of action as D-Valsartan, both being ARBs targeting the AT1 receptor. Studies often compare the efficacy and safety of different ARBs, including Candesartan and D-Valsartan. [, ]

Losartan

  • Compound Description: Losartan is the first marketed ARB, also acting as an AT1 receptor blocker. It is used for treating hypertension and diabetic nephropathy. []
  • Relevance: Losartan, similar to D-Valsartan, blocks the action of angiotensin II by targeting the AT1 receptor. Both drugs share similar indications and are often compared in research studies for their effectiveness and safety. []

Telmisartan

  • Compound Description: Telmisartan is an ARB that selectively blocks the AT1 receptor. It is prescribed for hypertension and has shown potential protective effects in diabetic nephropathy. []
  • Relevance: Telmisartan and D-Valsartan are both ARBs targeting the AT1 receptor, making them pharmacologically similar. Their efficacy and safety profiles are often compared in research on hypertension and related conditions, including diabetic nephropathy. []

Ramipril

  • Compound Description: Ramipril is a long-acting ACE inhibitor used to treat hypertension, heart failure, and diabetic nephropathy. It prevents the conversion of angiotensin I to angiotensin II. [, ]
  • Relevance: Ramipril and D-Valsartan act on different components of the RAS, with Ramipril inhibiting ACE and D-Valsartan blocking the AT1 receptor. Research has investigated the effects of combining these drugs to manage conditions like hypertension and proteinuria, exploring potential additive or synergistic effects. [, ]

Amlodipine

  • Compound Description: Amlodipine is a calcium channel blocker that lowers blood pressure by relaxing blood vessels. It is used to treat hypertension and coronary artery disease. [, , ]
  • Relevance: Amlodipine and D-Valsartan offer distinct mechanisms for managing hypertension. While D-Valsartan targets the RAS, Amlodipine affects calcium channels in blood vessels. Research often investigates the efficacy and safety of combining these drugs, particularly in patients requiring multiple antihypertensive agents. [, , ]

Nifedipine

  • Compound Description: Nifedipine is a calcium channel blocker, similar to Amlodipine, used to treat hypertension and angina. It acts by relaxing blood vessels to improve blood flow. []
  • Relevance: Nifedipine and D-Valsartan represent different classes of antihypertensive medications. Studies have investigated combining these drugs, utilizing their distinct mechanisms to effectively manage blood pressure. []

Isosorbide Dinitrate

  • Compound Description: Isosorbide Dinitrate is a nitrate that dilates blood vessels, making it easier for the heart to pump blood. It is used to treat angina and heart failure. []
  • Relevance: Although Isosorbide Dinitrate and D-Valsartan have different mechanisms of action, they are both used in the management of cardiovascular conditions like heart failure. Combining these drugs, along with other agents like ACE inhibitors, has been explored as a therapeutic strategy. []

Spironolactone

  • Compound Description: Spironolactone is a potassium-sparing diuretic that also acts as a mineralocorticoid receptor antagonist. It is used to treat hypertension, heart failure, and fluid retention. []
  • Relevance: Spironolactone and D-Valsartan both influence the renin-angiotensin-aldosterone system (RAAS). While D-Valsartan targets the angiotensin II receptor, Spironolactone blocks aldosterone receptors. Research has examined their combined use in managing conditions like cardiac hypertrophy and fibrosis. []

Febuxostat

  • Compound Description: Febuxostat is a xanthine oxidase inhibitor, used to lower uric acid levels in patients with gout. []
  • Relevance: While Febuxostat's primary use is in gout management, studies have investigated its combination with D-Valsartan in patients with chronic kidney disease and hyperuricemia. This research explores potential synergistic effects on uric acid levels, inflammation, and cardiac function. []
Source and Classification

Valsartan is derived from L-valine, an amino acid, and belongs to a class of drugs known as sartans or angiotensin receptor blockers (ARBs). It specifically targets the angiotensin II type 1 receptor, inhibiting its action and leading to vasodilation and reduced blood pressure. The compound's chemical structure is characterized by a biphenyl moiety and a tetrazole ring, which are crucial for its biological activity.

Synthesis Analysis

The synthesis of D-Valsartan involves several key steps that can be approached through various synthetic routes. One notable method utilizes the Suzuki-Miyaura coupling and Negishi coupling techniques:

  1. Suzuki-Miyaura Coupling:
    • Involves the reaction of 2-chlorobenzonitrile with 4-tolylboronic acid to form 2-cyano-4-methylbiphenyl.
    • This intermediate is then brominated before being reacted with L-valine methyl ester to yield valsartan.
  2. Negishi Coupling:
    • A more efficient method that employs directed ortho-metalation followed by coupling with aryl bromides.
    • This approach has been shown to provide higher yields and fewer by-products compared to traditional methods.
  3. General Synthetic Steps:
    • The synthesis typically begins with L-valine methyl ester hydrochloride and involves multiple steps including acylation, cyclization, and purification processes.
    • The final product is isolated through crystallization or other purification methods to ensure high purity levels.

Technical parameters such as temperature, solvent choice (e.g., dimethylformamide), and reaction times are critical for optimizing yields and minimizing impurities .

Molecular Structure Analysis

D-Valsartan has a complex molecular structure characterized by the following features:

  • Chemical Formula: C24_{24}H29_{29}N5_{5}O3_{3}
  • Molecular Weight: 435.52 g/mol
  • Structural Components:
    • A biphenyl group that enhances lipophilicity.
    • A tetrazole ring contributing to its receptor binding affinity.
    • An amine functional group that plays a role in its pharmacodynamics.

The three-dimensional conformation of valsartan allows it to effectively bind to the angiotensin II receptor, blocking its action and leading to vasodilation .

Chemical Reactions Analysis

D-Valsartan undergoes several chemical reactions during its synthesis:

  1. Acylation Reaction:
    • Involves the formation of an amide bond between L-valine derivatives and acyl chlorides (e.g., pentanoyl chloride).
    • This step is crucial for constructing the core structure of valsartan.
  2. Cyclization Reaction:
    • Typically involves the use of sodium azide under specific conditions (e.g., in the presence of triethylamine) to form the tetrazole ring.
    • The reaction conditions must be carefully controlled to avoid unwanted side reactions or impurities.
  3. Purification Steps:
    • After synthesis, valsartan is purified through techniques such as crystallization or chromatography to isolate the desired product from by-products .
Mechanism of Action

D-Valsartan exerts its pharmacological effects primarily through selective inhibition of the angiotensin II type 1 receptor. The mechanism can be summarized as follows:

  • Receptor Binding: Valsartan binds competitively to the angiotensin II receptor, preventing angiotensin II from exerting its vasoconstrictive effects.
  • Physiological Effects: This blockade leads to vasodilation, decreased secretion of aldosterone, reduced blood volume, and ultimately lower blood pressure.
  • Clinical Outcomes: The reduction in blood pressure alleviates strain on the heart, improving outcomes in patients with hypertension or heart failure .
Physical and Chemical Properties Analysis

D-Valsartan exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Sparingly soluble in water but soluble in organic solvents such as methanol and ethanol.
  • Melting Point: Approximately 114–118 °C.
  • pH Stability: Maintains stability across a range of pH levels but should be stored under controlled conditions to prevent degradation .

These properties influence its formulation in pharmaceutical preparations, ensuring efficacy and stability during storage.

Applications

D-Valsartan is primarily used in clinical settings for:

  • Hypertension Management: Effective in lowering blood pressure in patients with essential hypertension.
  • Heart Failure Treatment: Reduces morbidity and mortality associated with heart failure by alleviating fluid overload and reducing cardiac workload.
  • Post-Myocardial Infarction Therapy: Used in patients recovering from heart attacks to improve cardiovascular outcomes.

Research continues into additional therapeutic applications, including potential benefits in diabetic nephropathy and other cardiovascular conditions .

Properties

CAS Number

137862-87-4

Product Name

D-Valsartan

IUPAC Name

(2R)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid

Molecular Formula

C24H29N5O3

Molecular Weight

435.5 g/mol

InChI

InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m1/s1

InChI Key

ACWBQPMHZXGDFX-JOCHJYFZSA-N

SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O

Synonyms

N-(1-Oxopentyl)-N-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-D-valine; CGP 49309; (R)-N-Valeryl-N-([2’-(1H-tetrazole-5-yl)-biphenyl-4-yl]-methyl)-valine; USP Valsartan Related Compound A;_x000B__x000B__x000B_

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@H](C(C)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.